molecular formula C20H21N3O2S2 B295207 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B295207
M. Wt: 399.5 g/mol
InChI Key: RPJTXFPUANVJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
Biochemical and Physiological Effects:
2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, it has been shown to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide is its broad range of potential applications in various fields of science. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide. One possible direction is to further investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide involves the reaction of 3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol with N-(3,4-dimethylphenyl)acetamide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired compound in good yield.

Scientific Research Applications

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide has been studied extensively for its potential applications in various fields of science. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H21N3O2S2/c1-5-8-23-19(25)16-10-14(4)27-18(16)22-20(23)26-11-17(24)21-15-7-6-12(2)13(3)9-15/h5-7,9-10H,1,8,11H2,2-4H3,(H,21,24)

InChI Key

RPJTXFPUANVJCG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2CC=C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2CC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.